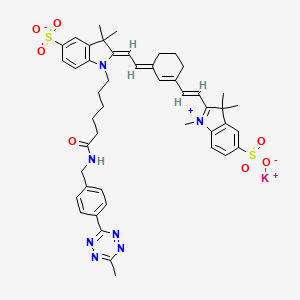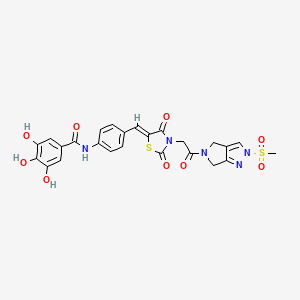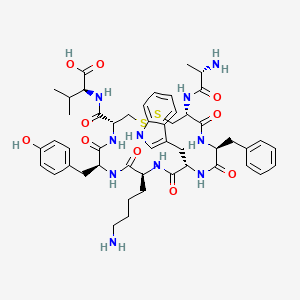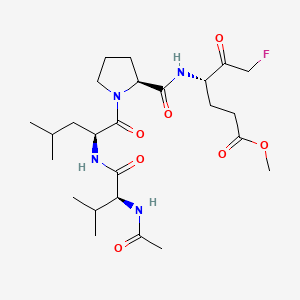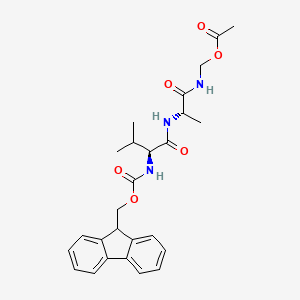
Fmoc-Val-Ala-aminomethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Val-Ala-aminomethyl acetate is a compound used primarily as an antibody-drug conjugate linker. This compound is known for its role in the synthesis of antibody-drug conjugates, which are used in targeted cancer therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Val-Ala-aminomethyl acetate involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The process typically includes the reaction of Fmoc-protected amino acids with aminomethyl acetate under specific conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-Val-Ala-aminomethyl acetate undergoes various chemical reactions, including:
Substitution Reactions: Common in peptide synthesis where the Fmoc group is removed to allow further reactions.
Cleavage Reactions: The compound can be cleaved under acidic or basic conditions to release the active drug.
Common Reagents and Conditions:
Reagents: Common reagents include piperidine for Fmoc deprotection and trifluoroacetic acid for cleavage reactions.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure efficiency.
Major Products: The major products formed from these reactions are the deprotected amino acids and the active drug components used in antibody-drug conjugates .
Applications De Recherche Scientifique
Fmoc-Val-Ala-aminomethyl acetate has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis as a linker.
Biology: Plays a role in the development of peptide-based drugs.
Medicine: Integral in the synthesis of antibody-drug conjugates for targeted cancer therapy.
Industry: Used in the production of various peptide-based compounds and drugs
Mécanisme D'action
The mechanism of action of Fmoc-Val-Ala-aminomethyl acetate involves its role as a linker in antibody-drug conjugates. The compound facilitates the attachment of the drug to the antibody, allowing for targeted delivery to cancer cells. The linker is cleaved in the target environment, releasing the active drug to exert its therapeutic effects .
Comparaison Avec Des Composés Similaires
Fmoc-Val-Ala-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Val-Ala-aminomethyl benzoate: Similar in structure but with different functional groups.
Uniqueness: Fmoc-Val-Ala-aminomethyl acetate is unique due to its specific use as an antibody-drug conjugate linker, providing stability and controlled release of the active drug in targeted therapies .
Propriétés
Formule moléculaire |
C26H31N3O6 |
|---|---|
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]methyl acetate |
InChI |
InChI=1S/C26H31N3O6/c1-15(2)23(25(32)28-16(3)24(31)27-14-35-17(4)30)29-26(33)34-13-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,15-16,22-23H,13-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)/t16-,23-/m0/s1 |
Clé InChI |
MZBRJYLMNFPXHD-HJPURHCSSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCOC(=O)C)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)NCOC(=O)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



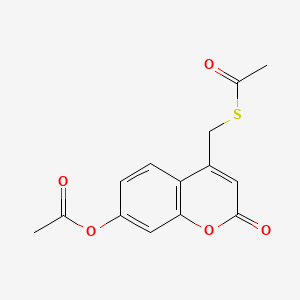
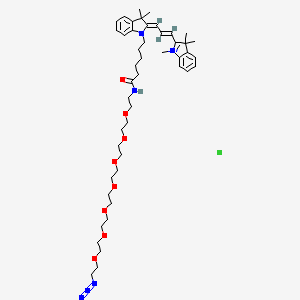
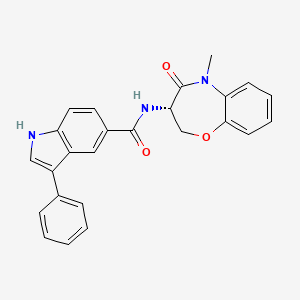
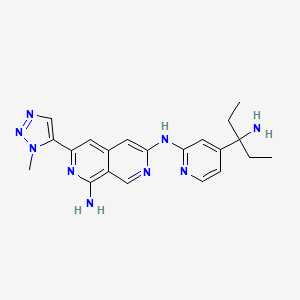
![N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide](/img/structure/B12380496.png)
